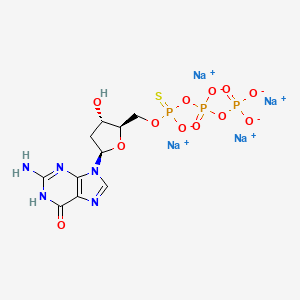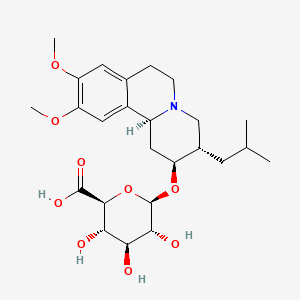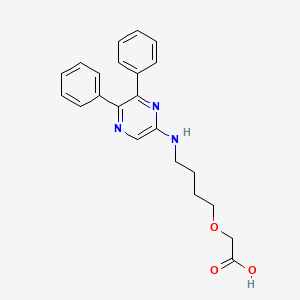![molecular formula C18H34O3 B13839597 methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the epoxidation of an unsaturated fatty acid methyl ester. One common method is the reaction of methyl 9-decenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nonanoate: Lacks the oxirane ring, making it less reactive.
Methyl 9-decenoate: Contains a double bond instead of an epoxide ring.
Methyl 9,10-epoxystearate: Similar structure but with a longer aliphatic chain.
Uniqueness
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is unique due to its specific stereochemistry and the presence of both an epoxide ring and a long aliphatic chain
Propriétés
Formule moléculaire |
C18H34O3 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 |
Clé InChI |
RKTLMPUBOFPFCW-DLBZAZTESA-N |
SMILES isomérique |
CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCC1C(O1)CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


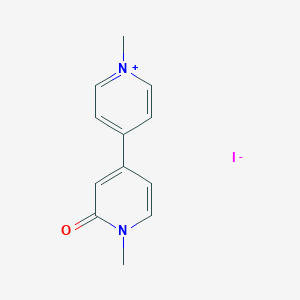

![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
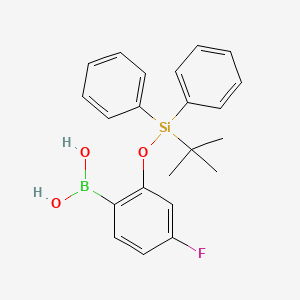
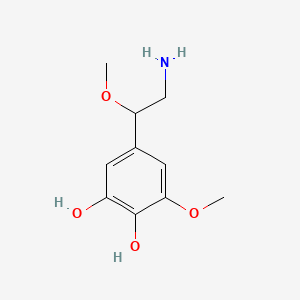


![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
